molecular formula C17H15ClN2O3S2 B2729230 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-37-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2729230
CAS No.: 886916-37-6
M. Wt: 394.89
InChI Key: KWCIBCRJTDYBMZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro-methylbenzo[d]thiazolyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

    Attachment of the ethylsulfonyl group: This step involves the reaction of the intermediate with ethylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the benzamide: The final step involves the coupling of the substituted benzo[d]thiazole with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution of the chloro group could yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.

    Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(methylsulfonyl)benzamide: Similar structure but with different substituents.

    N-(4-methylphenyl)-4-(ethylsulfonyl)benzamide: Similar structure but with different substituents.

Uniqueness

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the specific combination of substituents on the benzamide core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-7-5-11(6-8-12)16(21)20-17-19-14-10(2)4-9-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCIBCRJTDYBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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